tert-Butyl 3-amino-3-phenylpiperidine-1-carboxylate
Description
tert-Butyl 3-amino-3-phenylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protective group at the piperidine nitrogen and a phenyl substituent at the 3-position of the ring. Piperidine scaffolds are prevalent in pharmaceuticals due to their conformational flexibility and ability to engage in hydrogen bonding or cation-π interactions with biological targets .
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-11-7-10-16(17,12-18)13-8-5-4-6-9-13/h4-6,8-9H,7,10-12,17H2,1-3H3 |
InChI Key |
DYKIUJSMWUAVMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-3-phenylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopiperidine-1-carboxylate with a phenyl group under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is then purified using techniques such as crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-amino-3-phenylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 3-amino-3-phenylpiperidine-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Used in the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-3-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Amine Protection and Receptor Binding
The Boc group in tert-Butyl 3-amino-3-phenylpiperidine-1-carboxylate renders the amine tertiary, contrasting with primary or secondary amines in related compounds. highlights that reducing an amide carbonyl to a tertiary amine (e.g., in dopamine receptor ligands) significantly alters binding affinities. For instance, converting an amide to a tertiary amine reduced D3R selectivity by 4100-fold while maintaining D2R affinity, suggesting that tertiary amines may compromise receptor specificity . Similarly, the Boc-protected tertiary amine in the target compound might exhibit distinct pharmacokinetic or receptor-binding profiles compared to primary amines (e.g., fluvoxamine, a primary amine antidepressant in ).
Aromatic Substituents and Enzyme Inhibition
The 3-phenyl group in the target compound may facilitate cation-π interactions with aromatic residues in enzyme active sites, a feature critical for acetylcholinesterase (AChE) inhibitors like donepezil (a tertiary amine with a benzyl substituent) . Comparative studies suggest that aryl substitutions enhance AChE inhibition by aligning with conserved aromatic pockets in the enzyme gorge. However, the phenyl group’s steric bulk could also reduce solubility, a trade-off observed in rigid analogs of galantamine .
Toxicity Profiles
categorizes antidepressants into primary, secondary, and tertiary amines, noting that tertiary amines (e.g., venlafaxine) exhibit distinct algal toxicity profiles compared to primary/secondary amines. The Boc group in the target compound may mitigate acute toxicity by reducing reactivity, whereas unprotected primary amines (e.g., fluoxetine) show higher bioaccumulation risks in aquatic environments . However, the phenyl substituent could increase lipophilicity, raising concerns about environmental persistence.
Structural and Functional Data Table
Key Research Findings
- Receptor Selectivity : Tertiary amines (e.g., Boc-protected derivatives) may exhibit reduced selectivity for specific receptors compared to amides or primary amines, as seen in D2R/D3R ligand studies .
- Environmental Impact : Tertiary amines generally show lower acute toxicity to algae than primary/secondary amines, though lipophilicity from aryl groups may increase bioaccumulation risks .
Biological Activity
Tert-butyl 3-amino-3-phenylpiperidine-1-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry. Its structure includes a piperidine ring, an amino group, and a tert-butyl ester, which enhance its lipophilicity and metabolic stability. This compound has been investigated for its interactions with various biological targets, making it a candidate for further research in drug development.
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The presence of the tert-butyl group increases the compound's lipophilicity, facilitating better membrane permeability and enhancing its binding affinity to target proteins. Studies have shown that this compound can modulate biological pathways by either inhibiting or activating target proteins, leading to various therapeutic effects in different biological systems.
Therapeutic Applications
- Neurological Disorders : The compound has been explored for its potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems.
- Cancer Therapy : Recent studies indicate that derivatives of piperidine compounds exhibit anticancer properties. This compound may share similar properties, potentially inducing apoptosis in cancer cells and inhibiting tumor growth .
- Drug Development : Its structural features make it suitable for modification to enhance selectivity and efficacy against specific biological targets, which is crucial for developing new pharmacological agents .
Study 1: Anticancer Activity
A study investigated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The results indicated that the compound exhibited significant cytotoxicity compared to standard treatment options, suggesting its potential as an anticancer agent.
Study 2: Binding Affinity
Research evaluating the binding affinity of this compound to specific receptors revealed that it effectively binds to muscarinic acetylcholine receptors, which are implicated in various neurological processes. This interaction may contribute to its therapeutic effects in treating neurological disorders .
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological activities of this compound compared to related compounds:
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate | Piperidine ring with a phenyl group | Investigated for neuroprotective effects |
| Tert-butyl 4-(trifluoromethyl)phenylpiperidine-1-carboxylate | Contains trifluoromethyl group | Enhanced binding affinity for certain receptors |
| Tert-butyl 2-(3,5-bis(trifluoromethyl)phenyl)piperidine-1-carboxylate | Multiple trifluoromethyl substitutions | Potentially improved metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
